molecular formula C23H23N3O5S B6495447 N-(2,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899961-49-0

N-(2,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B6495447
CAS No.: 899961-49-0
M. Wt: 453.5 g/mol
InChI Key: LNBYCTPNWTYGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic acetamide derivative featuring a complex tricyclic scaffold with an 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷] core. Its structure combines a 2,5-dimethoxyphenyl group linked via a sulfanylacetamide bridge to a fused heterocyclic system containing oxygen and nitrogen atoms. The dimethoxy substitution may enhance membrane permeability, as seen in analogous methoxy-bearing pharmaceuticals like methotrexate .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-4-11-26-22(28)21-20(15-7-5-6-8-17(15)31-21)25-23(26)32-13-19(27)24-16-12-14(29-2)9-10-18(16)30-3/h5-10,12H,4,11,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBYCTPNWTYGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of Ziresovir can be influenced by various environmental factors. For instance, factors such as the patient’s health status, age, and immune response can impact the drug’s effectiveness. Additionally, the presence of other medications and the patient’s genetic makeup can also influence how well the drug works. More research is needed to fully understand these influences.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, based on structural analogs discussed in marine-derived secondary metabolite studies (e.g., ), the following general comparisons can be inferred:

Table 1: Key Structural and Functional Comparisons
Compound Class Core Structure Functional Groups Bioactivity (Reported) Source/Derivation
Target Compound 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷] Dimethoxyphenyl, sulfanylacetamide Unknown (hypothesized anticancer) Synthetic
Salternamides (e.g., Salternamide E) Bicyclic or tricyclic lactams Alkaloid, halogenated substituents Cytotoxic, antimicrobial Marine actinomycetes
Diazepinomicin Diazepine-fused polyketide Carboxylic acid, hydroxyl groups Antimalarial, antitumor Marine Micromonospora spp.
Key Observations:

Functional Group Impact : Unlike natural analogs (e.g., Salternamide E), the synthetic dimethoxyphenyl group in the target compound may reduce polarity, enhancing blood-brain barrier penetration—a trait absent in marine-derived metabolites .

Bioactivity Gaps: While marine tricyclic compounds (e.g., diazepinomicin) exhibit confirmed antitumor activity, the target compound’s bioactivity remains unverified.

Research Findings and Limitations

No peer-reviewed studies on the target compound were identified in the provided evidence. However, marine actinomycete-derived tricyclic compounds (e.g., Salternamide E) demonstrate that such scaffolds are pharmacologically promising. For example:

  • Salternamide E showed IC₅₀ values of 3.2 μM against HCT-116 colon cancer cells .
  • Diazepinomicin inhibited Plasmodium falciparum with an IC₅₀ of 0.8 μM .

Hypotheses for the Target Compound :

  • The propyl group in its tricyclic system may improve lipophilicity compared to shorter alkyl chains in natural analogs.
  • The sulfanylacetamide bridge could mimic disulfide bonds in enzyme inhibitors, suggesting protease or kinase targeting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.